1-(2-nitrophenyl)-1H-indole
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Mutagenic Compound Synthesis : 1-(2-nitrophenyl)-1H-indole derivatives are used in the synthesis of mutagenic compounds. For example, 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a related compound, is synthesized as a relay compound for creating mutagenic aminophenyl norharman (Murakami et al., 2010).
Synthesis of 3-Substituted-2-Nitroindoles : this compound derivatives undergo nucleophilic addition reactions, leading to the creation of 3-substituted-2-nitroindoles, which have various applications in organic chemistry (Pelkey et al., 1999).
Synthesis of Bioactive Molecules : These derivatives play a crucial role in synthesizing a wide range of bioactive molecules, such as COX-2 enzyme inhibitors, showcasing their importance in pharmaceutical research (Kumar et al., 2022).
Photochemical Applications : Studies on 2-(4-nitrophenyl)-1H-indole derivatives show their potential in photochemical applications, such as artificial breathing-type reactions, which are significant for mild oxidation processes (Lin & Abe, 2021).
Antimicrobial Activity : Some this compound derivatives are synthesized for their potential as eco-friendly fungicides and bactericides, with studies comparing their efficacy to standard fungicides (Singh & Nagpal, 2005).
Pharmaceutical Research
Synthesis of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : Indole derivatives are explored for the synthesis of NSAIDs, highlighting their significance in pain and inflammation management (Kumar et al., 2022).
Structural and Spectroscopic Analysis : The structural and vibrational characteristics of this compound derivatives are studied, contributing to a better understanding of their molecular properties, which is vital for drug design and development (Bhat et al., 2017).
Synthesis Techniques
Palladium-Catalyzed Synthesis : Palladium-catalyzed reactions are used for the synthesis and functionalization of indoles, including this compound derivatives. This method is pivotal in organic chemistry for creating complex molecules efficiently (Cacchi & Fabrizi, 2005).
Large-Scale Synthesis : Efficient methods for synthesizing indole, a key starting material for many chemicals including this compound derivatives, are developed for large-scale production. This is crucial for industrial applications (Guo et al., 2011).
Biological Research
Antibacterial Activity : this compound derivatives are synthesized and evaluated for their antibacterial properties, offering new avenues in antimicrobial research (Babu et al., 2008).
Efflux Pump Inhibitors in Bacteria : Some derivatives are studied as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is important for developing new treatments against bacterial resistance (Ambrus et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-nitrophenyl)indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)14-8-4-3-7-13(14)15-10-9-11-5-1-2-6-12(11)15/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYPDHWHOMTKCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436046 | |
Record name | 1-(2-nitrophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-25-9 | |
Record name | 1-(2-nitrophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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